molecular formula C6H8O5 B1605205 Tetrahydrofuran-2,5-dicarboxylic acid CAS No. 6338-43-8

Tetrahydrofuran-2,5-dicarboxylic acid

Cat. No. B1605205
CAS RN: 6338-43-8
M. Wt: 160.12 g/mol
InChI Key: CWZQRDJXBMLSTF-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2,5-dicarboxylic acid (THF-2,5-DCA) is an organic compound that is widely used in scientific research. It is a versatile molecule that can be used in a variety of applications, including synthesis, biochemistry, and drug development. THF-2,5-DCA has been studied extensively in recent years due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Synthesis in Polymer Industry : THFDCA is utilized in the synthesis of polymers. A study by (Yuan et al., 2019) presents a sustainable catalytic route for the synthesis of THFDCA from bio-based platform chemicals, highlighting its potential application in the polymer industry.

Chemical Properties and Reactions

  • Synthesis of Diureides : Research on the synthesis of N-alkyl- and N-aryl-substituted diureides of tetrahydrofuran-2,5-dicarboxylic acids has been conducted, indicating the compound's role in chemical reactions and potential applications in organic synthesis (Ponomarev & Martem'yanova, 1971).

Biomass Conversion and Renewable Sources

  • Bio-Based Dicarboxylic Acid Synthesis : THFDCA is involved in the catalytic reduction systems of biomass-derived furancarboxylic acids, playing a significant role in the conversion of biomass into valuable chemical products. This is exemplified in studies focusing on the catalytic synthesis of bio-based dicarboxylic acids from renewable resources (Nakagawa et al., 2021).

  • Production of Adipic Acid : THFDCA serves as a precursor for adipic acid production, a key chemical in nylon synthesis. Research demonstrates viable methods for converting THFDCA to adipic acid, offering sustainable routes to this important industrial chemical (Gilkey et al., 2017).

Chemical Analysis and Structural Studies

  • Esterification and Structural Analysis : The compound has been used in studies focusing on its esterification properties and the analysis of its molecular structure. For instance, the esterification of tetrahydrofuran-2-carboxylic acid and its analysis through crystallography has been detailed in scientific research (Villiers et al., 2006).

Mechanism of Action

Target of Action

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is primarily targeted for the production of adipic acid (AA), a key chemical in the synthesis of Nylon-6,6 . The conversion of THFDCA to AA is achieved through a catalytic process .

Mode of Action

The activation of THFDCA’s etheric C–O bond proceeds either by direct protonation at the surface of the solid acid or by liquid-phase protons which are transported from the surface of the solid acid to the bulk solvent through an ion-exchange process . This process is facilitated by a combination of a solid acid and an iodide salt, such as LiI, NaI, and KI .

Biochemical Pathways

The biochemical pathway involves the oxidation of THFDCA over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . This process results in the production of adipic acid, a compound with potential application in the polymer industry .

Pharmacokinetics

The conversion of thfdca to adipic acid is achieved in a metal-free system containing hi and molecular h2 in a propionic acid solvent at 160 °c , suggesting that the environment plays a crucial role in its bioavailability.

Result of Action

The result of THFDCA’s action is the production of adipic acid, a key chemical in the synthesis of Nylon-6,6 . The highest yield of adipic acid (up to 89%) is achieved in a metal-free system containing HI and molecular H2 in a propionic acid solvent at 160 °C .

Action Environment

The action of THFDCA is influenced by environmental factors such as the presence of a solid acid and an iodide salt, which function as a controlled release mechanism for protons . The volatile and corrosive nature of HI, the catalyst, presents challenges in industrial implementation . The gold nanoparticle size and basicity of HT supports significantly influence the performance of the catalyst .

properties

IUPAC Name

oxolane-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQRDJXBMLSTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-2,5-dicarboxylic acid

CAS RN

6338-43-8
Record name 2,5-Anhydro-3,4-dideoxyhexaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6338-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2, tetrahydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

A 100 mL pressure vessel with a glass liner and an impeller was charged with 1.87 g of furan-2,5-dicarboxylic acid, 0.5 g of 4% Pd/Silica and 40 mL of acetic acid. The pressure vessel was purged 3 times with nitrogen, and 2 times with hydrogen. The vessel was then pressurized to 750 psig hydrogen and heated to 140° C. for 3 hours. After cooling the vessel was vented and the solids were separated by filtration. The acetic acid solution was evaporated under vacuum to provide 1.68 g (88% yield) of tetrahydrofuran-2,5-dicarboxylic acid.
Quantity
1.87 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd Silica
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 2
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 3
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 4
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 5
Tetrahydrofuran-2,5-dicarboxylic acid
Reactant of Route 6
Tetrahydrofuran-2,5-dicarboxylic acid

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